molecular formula C6H10F3NO B2650848 [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol CAS No. 1354951-58-8

[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol

Cat. No.: B2650848
CAS No.: 1354951-58-8
M. Wt: 169.147
InChI Key: UWDMCBJHCVCBFY-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol is a pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position of the saturated five-membered ring and a hydroxymethyl (-CH₂OH) group at the 2-position. The hydrochloride salt form, rac-[(2R,5S)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride, has a molecular weight of 205.6 g/mol and is typically used in laboratory settings for research purposes .

Properties

IUPAC Name

[5-(trifluoromethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h4-5,10-11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDMCBJHCVCBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol typically involves the introduction of a trifluoromethyl group into a pyrrolidine ring. One common method is the reaction of a pyrrolidine derivative with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol often involves large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes. It may serve as a lead compound for the development of new drugs .

Medicine: In medicine, [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol is explored for its potential therapeutic applications. It may be used in the design of pharmaceuticals targeting specific diseases or conditions .

Industry: The compound finds applications in the agrochemical industry, where it is used in the development of pesticides and herbicides. Its unique chemical properties make it suitable for protecting crops from pests and diseases .

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol, such as trifluoromethyl and hydroxymethyl substituents on nitrogen-containing heterocycles. Key differences lie in the heterocyclic core (pyrrolidine vs. pyridine vs. pyrimidine) and additional substituents, which influence physicochemical properties and biological activity.

Pyridine-Based Analogues

[5-(Trifluoromethyl)pyridin-2-yl]methanol
  • Structure : Pyridine ring with -CF₃ at position 5 and -CH₂OH at position 2.
  • Molecular Formula: C₇H₆F₃NO
  • Molecular Weight : 177.12 g/mol
  • CAS No.: 31181-84-7
  • Key Differences :
    • Aromatic pyridine ring (unsaturated) vs. saturated pyrrolidine.
    • Lower molecular weight due to fewer hydrogen atoms.
    • Enhanced metabolic stability in drug design compared to saturated systems .
(5-[3-(Trifluoromethyl)phenyl]pyridin-3-yl)methanol
  • Structure : Pyridine ring substituted with a 3-(trifluoromethyl)phenyl group at position 5 and -CH₂OH at position 3.
  • Molecular Formula: C₁₃H₁₀F₃NO
  • Molecular Weight : 253.22 g/mol
  • CAS No.: 887974-00-7
  • Key Differences: Bulky phenyl substituent increases steric hindrance and molecular weight. Potential for enhanced lipophilicity and target binding in medicinal applications .

Pyrimidine-Based Analogue

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol
  • Structure : Pyrimidine ring with -CF₃ at position 2 and -CH₂OH at position 4.
  • Molecular Formula : C₆H₅F₃N₂O
  • Molecular Weight : 178.11 g/mol
  • Key Differences :
    • Pyrimidine core (two nitrogen atoms) introduces additional hydrogen-bonding capabilities.
    • Higher nitrogen content may improve solubility in polar solvents .

Structural and Functional Comparison Table

Compound Name Heterocycle -CF₃ Position -CH₂OH Position Molecular Weight (g/mol) Key Features
[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol Pyrrolidine 5 2 205.6 Saturated ring, chiral centers
[5-(Trifluoromethyl)pyridin-2-yl]methanol Pyridine 5 2 177.12 Aromatic, metabolic stability
(5-[3-(Trifluoromethyl)phenyl]pyridin-3-yl)methanol Pyridine 5 (on phenyl) 3 253.22 Increased lipophilicity
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol Pyrimidine 2 5 178.11 Dual nitrogen atoms, solubility

Biological Activity

[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol consists of a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxymethyl moiety. This configuration provides distinct chemical properties that influence its reactivity and biological activity.

Component Description
Pyrrolidine Ring A five-membered nitrogen-containing ring
Trifluoromethyl Group Enhances lipophilicity and metabolic stability
Hydroxymethyl Moiety Contributes to the compound's reactivity

The biological activity of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can significantly increase the binding affinity to these targets, resulting in modulation of their activity. This interaction can lead to various biological effects, including:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Alteration of Cellular Signaling Pathways : It can modulate signaling pathways that are crucial for cell proliferation and survival.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol. For example, it has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Bacterial Strain MIC (μg/mL) Observation
Pseudomonas aeruginosa8Notable inhibition observed
Escherichia coli32Moderate activity noted
Klebsiella pneumoniae16Effective against resistant strains

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol on various cancer cell lines. The results indicate promising antiproliferative activity.

Cell Line IC50 (μM) Effectiveness
HeLa12.5Significant growth inhibition
MCF-715.0Moderate antiproliferative effect
A54910.0High sensitivity noted

Case Studies

  • Study on Antibacterial Activity : A study published in PLOS ONE investigated the antibacterial efficacy of fluorinated compounds, including [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol, against Pseudomonas aeruginosa. The compound showed an MIC value of 8 μg/mL, indicating strong antibacterial properties when used in conjunction with efflux pump inhibitors (EPIs) .
  • Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol exhibited significant cytotoxicity with IC50 values ranging from 10 to 15 μM across different cell types. These findings suggest its potential application in cancer therapeutics .

Comparative Analysis

When compared to similar compounds such as trifluoromethylpyridine and trifluoromethylpyrimidine, [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol demonstrates enhanced biological activity due to its unique structural characteristics that allow better interaction with biological targets.

Compound Biological Activity
[5-(Trifluoromethyl)pyrrolidin-2-yl]methanolStrong antimicrobial and cytotoxic effects
TrifluoromethylpyridineModerate activity against specific pathogens
TrifluoromethylpyrimidineLimited therapeutic applications

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